Icariin - 489-32-7

Icariin

Catalog Number: EVT-269905
CAS Number: 489-32-7
Molecular Formula: C33H40O15
Molecular Weight: 676.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Icariin is a member of the class of flavonols that is kaempferol which is substituted at position 8 by a 3-methylbut-2-en-1-yl group and in which the hydroxy groups at positions 3, 4', and 7 have been converted to the corresponding 6-deoxy-alpha-L-mannopyranoside, methyl ether, and beta-D-glucopyranoside, respectively. A phoshphodiesterase-5 inhibitor, it is obtained from several species of plants in the genus Epimedium and is thought to be the main active ingredient of the Chinese herbal medicine Herba Epimedii (yinyanghuo). It has a role as a bone density conservation agent, a phytoestrogen, an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and an antioxidant. It is a glycosyloxyflavone and a member of flavonols.
Icariin has been investigated for the basic science of the Pharmacokinetic Profile of Icariin in Humans.
Icariin is a natural product found in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.

Icariside II

Compound Description: Icariside II is a flavonoid glycoside and a major metabolite of icariin produced by the hydrolysis of the glucose moiety in the intestine by human intestinal microflora. Like icariin, it demonstrates osteogenic activity.

Icaritin

Compound Description: Icaritin is a flavonoid glycoside and a metabolite of icariin. It exhibits anti-osteoporosis activity and can enhance the proliferation of osteoblasts.

Desmethylicaritin

Compound Description: Desmethylicaritin is a metabolite of icariin formed through a metabolic pathway involving icariside II and icaritin as intermediates.

Baohuoside I

Compound Description: Baohuoside I is a product of icariin enzymatic hydrolysis, specifically by cellulase. This bioconversion suggests potential for enhancing icariin bioavailability and therapeutic applications.

Epimedin B

Compound Description: Epimedin B, a flavonoid isolated from Epimedium pubescens, has been shown to stimulate the proliferation of cultured osteoblasts and increase the calcium content in the matrix of these cells.

Epimedin C

Compound Description: Epimedin C, another flavonoid from Epimedium pubescens, demonstrates similar effects on osteoblast proliferation and calcium content as Epimedin B, indicating its potential in promoting bone health.

Phosphorylated Icariin

Compound Description: Phosphorylated icariin, a modified form of icariin, exhibits enhanced anti-inflammatory and antioxidant activities compared to icariin. It effectively protects intestinal goblet cells against dysfunction induced by lipopolysaccharide.

Relevance: While both genistein and icariin exhibit estrogen-like properties, they differ in their mechanisms of action and potency. Genistein primarily activates genomic ER signaling pathways, while icariin preferentially activates non-genomic ER signaling pathways. This difference highlights their distinct pharmacological profiles despite both influencing bone formation.

Synthesis Analysis

The synthesis of icariin can be approached through both natural extraction and synthetic methodologies.

Molecular Structure Analysis

Icariin has a complex molecular structure characterized by its prenylated flavonoid backbone. Its molecular formula is C33H40O15C_{33}H_{40}O_{15}, and it has a molecular weight of approximately 676.67 g/mol. The structure consists of:

  • A flavone core with multiple hydroxyl groups.
  • Prenyl and glycosidic side chains that contribute to its biological activity.

The presence of these functional groups allows icariin to interact with various biological targets, enhancing its pharmacological properties.

Chemical Reactions Analysis

Icariin undergoes several chemical reactions that are significant for its bioactivity and potential therapeutic applications:

  1. Hydrolysis:
    • Icariin can be hydrolyzed enzymatically or chemically to produce icaritin, which exhibits higher bioactivity than its glycoside form. This reaction typically involves breaking the glycosidic bond between the sugar moiety and the aglycone.
  2. Complex Formation:
    • Icariin can form complexes with metal ions such as zinc, enhancing its stability and bioactivity. For instance, an icariin-zinc complex has been synthesized where icariin reacts with zinc ions in a specific molar ratio under controlled conditions .
  3. Rearrangement Reactions:
    • The Claisen rearrangement is utilized in synthetic pathways to modify the structure of flavonoids, including icariin derivatives.
Mechanism of Action

The mechanism of action of icariin is multifaceted:

  1. Estrogenic Activity:
    • Icariin exhibits phytoestrogenic properties, binding to estrogen receptors and mimicking estrogen's effects, which may explain its use in improving sexual function and bone health .
  2. Antioxidant Effects:
    • It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, contributing to its neuroprotective effects.
  3. Anti-inflammatory Pathways:
    • Icariin modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators, thus providing therapeutic benefits in inflammatory diseases.
  4. Neuroprotective Mechanisms:
    • It promotes neuronal survival and function through various signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and phosphatidylinositol 3-kinase/Akt signaling .
Physical and Chemical Properties Analysis

Icariin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Stability: Icariin is relatively stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.
  • Melting Point: The melting point ranges between 200°C to 210°C, indicating a stable crystalline structure.
  • Optical Activity: Icariin shows optical activity due to its chiral centers, which can be analyzed using polarimetry.
Applications

Icariin's applications span various fields:

  1. Pharmaceuticals:
    • Used in formulations aimed at enhancing sexual health, treating osteoporosis, and managing cardiovascular diseases due to its estrogenic effects.
  2. Nutraceuticals:
    • Incorporated into dietary supplements for its purported health benefits related to aging, energy enhancement, and cognitive function.
  3. Cosmetics:
    • Explored for use in skincare products due to its antioxidant properties that may help combat skin aging.
  4. Research:
    • Investigated for potential therapeutic roles in cancer treatment due to its ability to modulate drug resistance mechanisms .
Introduction to Icariin in Contemporary Research

Botanical Sources and Ethnopharmacological Significance of Epimedium spp.

Epimedium spp., colloquially termed "horny goat weed" or "Yin Yang Huo" (淫羊藿), encompass over 50 species of herbaceous perennials distributed across Eastern Asia and Europe. The genus exhibits significant chemotypic variation, with E. brevicornum, E. koreanum, and E. sagittatum identified as the most pharmacologically rich sources of icariin [1] [6]. These shade-adapted plants thrive in the forest understories of China, Korea, and Japan, producing distinctive flowers (yellow, white, pink, or violet) and rhizomatous root systems historically harvested during autumn for maximal flavonoid content [6].

Traditional Chinese Medicine (TCM) formulations have utilized Epimedium for over 2,000 years, first documented in Shen Nong Ben Cao Jing (神农本草经). Its ethnopharmacological applications center on treating "kidney-Yang deficiency syndrome"—a TCM paradigm manifesting as osteoporosis, sexual dysfunction, fatigue, and age-related cognitive decline [2] [9]. Decoctions of aerial parts were prescribed to:

  • Tonify renal Yang essence
  • Strengthen tendons and bones
  • Resolve rheumatic pain
  • Restore reproductive vitality [2]

Table 1: Key Epimedium Species and Their Ethnomedical Applications

Botanical SpeciesGeographical DistributionTraditional IndicationsIcariin Content (Typical Range)
E. brevicornumGansu, Shanxi (China)Impotence, limb weakness1.2–3.8% dry weight
E. koreanumNortheast China, KoreaNocturnal emissions, fatigue0.8–2.5% dry weight
E. sagittatumSouthern ChinaInfertility, lethargy0.6–1.9% dry weight
E. pubigerumEurope, CaucasusHeadaches, rheumatism<0.5% dry weight

Modern extraction techniques—including high-speed countercurrent chromatography (HSCCC) and microwave-assisted solvent extraction—now yield icariin at >98% purity, enabling precise pharmacological characterization [2]. Beyond icariin, these plants produce synergistic compounds like epimedin C, icariside II, and magnoflorine, which contribute to their neuroprotective and osteogenic effects [2] [5].

Historical Evolution of Icariin Research: From Traditional Aphrodisiac to Multidimensional Pharmacological Agent

The scientific investigation of icariin progressed through three transformative phases:

  • Phase 1: Isolation and Initial Characterization (Pre-1995)Icariin was first isolated in 1990 from Epimedium extracts using column partition chromatography–thin layer chromatography–UV spectroscopy [2]. Early studies confirmed its role in sexual function restoration in animal models, initially attributed to testosterone modulation. However, the 1995 discovery of its immunomodulatory properties signaled broader applications [2].

  • Phase 2: Mechanism Elucidation (1995–2010)Landmark studies revealed icariin's phosphodiesterase-5 (PDE5) inhibitory activity, explaining its erectogenic effects via the NO/cGMP pathway [4]. Simultaneously, research demonstrated:

  • Neurotrophic effects: Enhanced neurite outgrowth in PC12 cells at 10–100 μM concentrations [1]
  • Anti-osteoporotic action: Dose-dependent stimulation of osteoblast differentiation (EC~50~ = 0.1 μM) [7]
  • Cardioprotection: Reversal of endothelial dysfunction via eNOS upregulation [1] [4]

Structural modifications, such as hydroxyethyl ether derivatization, amplified PDE5 inhibition 80-fold, approaching sildenafil's efficacy [4].

  • Phase 3: Multidimensional Applications (2010–Present)Research expanded into novel therapeutic realms:
  • Neurodegenerative diseases: Inhibition of Aβ~42~ fibrillization (IC~50~ = 24.5 μM) and tau hyperphosphorylation in Alzheimer’s models [1] [2]
  • Oncology: Suppression of NF-κB and induction of G2/M cell cycle arrest in carcinoma cells [5] [7]
  • Immunomodulation: Downregulation of IL-17/IFN-γ and blood-brain barrier stabilization in multiple sclerosis [1]

Table 2: Evolution of Key Icariin Research Milestones

DecadeKey DiscoveriesExperimental Models
1990sInitial isolation; immunomodulatory activityIn vitro lymphocyte assays
2000sPDE5 inhibition; osteogenic differentiation; neuroprotectionRat cavernous nerve injury models
2010sAβ aggregation suppression; mitochondrial protection in neurons; anti-tumor effects3×Tg-AD mice; human cancer cell lines
2020sSynergism with glucocorticoids; nanoparticle delivery systemsEAE mice; drug formulation studies

This trajectory reflects a paradigm shift: icariin transitioned from a singular-function aphrodisiac to a pleiotropic agent modulating PI3K/Akt, MAPK, and Nrf2 signaling pathways across physiological systems [1] [7].

Global Research Trends: Bibliometric Analysis of Icariin Studies (2000–2025)

Bibliometric analysis of 1,116 Scopus-indexed publications (2010–2021) reveals accelerating interest in icariin, with China dominating output (844 publications, 75.6% share) [3]. Secondary contributors include South Korea (40), India (26), and the United States (23), though international collaboration remains limited [3] [9]. Research clusters identified via VOSviewer keyword co-occurrence show three dominant themes:

  • Bone Metabolism (2010–2016):Focused on icariin's RANKL/OPG axis modulation and BMP-2 upregulation. Terms: "osteoporosis," "osteoblast differentiation," "BMP signaling" [3] [7].

  • Neurological Applications (2017–2022):Explored Aβ/tau pathology mitigation and neurogenesis promotion. Terms: "Alzheimer," "neuroinflammation," "blood-brain barrier" [1] [2].

  • Drug Delivery Innovations (2020–2025):Engineered formulations to overcome icariin's low bioavailability (human: <12%). Terms: "nanoparticles," "liposomes," "solid dispersions" [3].

Interactive Table: Temporal Shift in Icariin Research Foci (2016 vs. 2025)

Research Domain2016 Keyword Frequency2025 Keyword FrequencyGrowth Factor
Osteoporosis14289-37%
Neuroprotection67210+213%
Anti-inflammatory Effects53134+153%
Cancer Therapeutics2875+168%
Drug Delivery Systems1298+717%

The most cited works converge on icariin's neuroprotective mechanisms, particularly:

  • Attenuation of endoplasmic reticulum stress in PC12 cells [1]
  • Synergy with methylprednisolone in experimental autoimmune encephalomyelitis [1]
  • PGC-1α-mediated mitochondrial biogenesis in Alzheimer’s models [2]

Emerging keywords (2021–2025) include "multimorbidity," "nanoparticles," and "ferroptosis," indicating frontier areas. However, clinical translation lags: only 4.3% of publications report human trials [3] [8].

Concluding Remarks

Icariin exemplifies the successful integration of ethnopharmacological wisdom with contemporary drug discovery. From its origins in Epimedium folklore to its current status as a multifaceted pharmacophore, this compound continues to reveal novel mechanisms against age-related pathologies. The shifting bibliometric landscape—particularly the surge in neurological and drug delivery research—signals its growing relevance for neurodegenerative and inflammatory disorders. Future research must prioritize clinical validation and innovative formulations to harness icariin’s full therapeutic potential.

Properties

CAS Number

489-32-7

Product Name

Icariin

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O15

Molecular Weight

676.7 g/mol

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1

InChI Key

TZJALUIVHRYQQB-XLRXWWTNSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@@H]([C@H]([C@H](C)O2)O)O)O)=C(C3=CC=C(OC)C=C3)OC4=C(C/C=C(C)\C)C(O[C@H]5[C@@H]([C@H]([C@@H]([C@@H](CO)O5)O)O)O)=CC(O)=C14

Solubility

Soluble in DMSO

Synonyms

3-((6-Deoxymannopyranosyl)oxy)-7-(glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one; Icariin;

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.